molecular formula C23H17BrF3N3O2S B12022966 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 618383-54-3

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12022966
CAS No.: 618383-54-3
M. Wt: 536.4 g/mol
InChI Key: OWKCCDAGYLDDTI-UHFFFAOYSA-N
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Description

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with the molecular formula C23H17BrF3N3O2S and a molecular weight of 536.374 g/mol . This compound is known for its unique structural features, including a bromophenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethoxyphenylacetamide moiety through a sulfanyl linkage.

Preparation Methods

The synthesis of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridine ring substituted with bromophenyl, cyano, and trifluoromethyl groups. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromophenyl, cyano, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Sulfanyl Linkage Formation: The pyridine derivative is then reacted with a thiol compound to form the sulfanyl linkage.

    Acetamide Formation: Finally, the ethoxyphenylacetamide moiety is introduced through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, the cyano group can act as an electron-withdrawing group, and the trifluoromethyl group can enhance lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Properties

CAS No.

618383-54-3

Molecular Formula

C23H17BrF3N3O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H17BrF3N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31)

InChI Key

OWKCCDAGYLDDTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N

Origin of Product

United States

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